molecular formula C11H16N2O2 B6602236 ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate CAS No. 2171887-36-6

ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate

Cat. No.: B6602236
CAS No.: 2171887-36-6
M. Wt: 208.26 g/mol
InChI Key: DFFRWFHMPUWBLL-UHFFFAOYSA-N
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Description

Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate is a pyrazole-derived ester characterized by a cyclopropyl substituent at the 1-position and a methyl group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .

Properties

IUPAC Name

ethyl 2-(1-cyclopropyl-4-methylpyrazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)6-10-8(2)7-13(12-10)9-4-5-9/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFRWFHMPUWBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(C=C1C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate typically involves the reaction of 1-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antileishmanial agent, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

Pyrazole-Based Analogues
  • Ethyl 2-[4-formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate (): This compound features a formyl group at the 4-position and a methylpyrazole substituent at the 3-position.
  • Ethyl 1-(2-pyridyl)pyrazole-4-carboxylate ():
    Substitution with a pyridyl group at the 1-position introduces aromatic π-stacking capabilities, which may improve binding affinity in biological targets compared to the cyclopropyl group in the target compound.

Imidazole-Based Analogues

Compounds from (Figure 1) include imidazole derivatives such as:

  • Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (A):
    The diphenyl substitution at the 2- and 5-positions increases lipophilicity, which could enhance membrane permeability but reduce solubility in aqueous media compared to the cyclopropyl-methyl-pyrazole system.

Substituent Effects on Physicochemical Properties

Compound Name Key Substituents Heterocycle Notable Properties
Target Compound 1-Cyclopropyl, 4-methyl Pyrazole Moderate lipophilicity; strained cyclopropane enhances metabolic stability
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (A) 2,5-Diphenyl Imidazole High lipophilicity; potential for π-π interactions
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate (F) 5-(4-Chlorophenyl), 2-methyl Imidazole Electron-withdrawing Cl improves oxidative stability
Ethyl 1-(2-pyridyl)pyrazole-4-carboxylate 1-(2-Pyridyl) Pyrazole Aromatic N enhances coordination with metal ions

Research Findings and Limitations

  • In-Silico Studies : Imidazole-based analogues () have shown promising docking scores in kinase inhibition assays, but pyrazole derivatives like the target compound may exhibit distinct binding modes due to differences in ring electronics .
  • Synthetic Challenges : The cyclopropyl group introduces synthetic complexity due to ring strain, requiring specialized reagents (e.g., Simmons-Smith conditions) compared to straightforward arylations in analogues like compound F .

Biological Activity

Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique pyrazole structure, which contributes to its reactivity and biological activity. The synthesis typically involves the esterification of 1-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylic acid with ethanol, often using dehydrating agents like sulfuric acid or coupling reagents such as dicyclohexylcarbodiimide (DCC) under reflux conditions.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has been tested against various bacterial strains, showing significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilisModerate activity
Pseudomonas aeruginosaModerate activity

Antifungal Activity

In addition to its antibacterial effects, this compound exhibits antifungal activity. It has been effective against Candida albicans, with MIC values indicating promising potential for therapeutic applications in fungal infections .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key metabolic pathways in microorganisms. For example, in antileishmanial studies, it was shown to inhibit specific enzymes critical for the survival of Leishmania parasites, leading to their death.

Case Studies and Research Findings

Several research articles have documented the biological activities of this compound:

  • Antibacterial Studies : A comprehensive evaluation of various alkaloids indicated that derivatives similar to this compound demonstrated significant antibacterial properties, with structure–activity relationship (SAR) studies suggesting that specific substitutions enhance efficacy .
  • Antifungal Efficacy : In vitro assays confirmed that the compound effectively inhibited fungal growth, making it a candidate for further development in antifungal therapeutics .
  • Cancer Research : this compound has been evaluated for its potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. Preliminary results suggest that this compound may inhibit LDH activity effectively, potentially offering a new avenue for cancer treatment .

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